molecular formula C9H9N3O4 B1184708 N-{4-(Formylamino)-2-nitrophenyl}

N-{4-(Formylamino)-2-nitrophenyl}

Cat. No.: B1184708
M. Wt: 223.188
InChI Key: OSCDPMFTCHLFOY-UHFFFAOYSA-N
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Description

N-{4-(Formylamino)-2-nitrophenyl} is a nitroaromatic compound featuring a formylamino group (-NHCHO) at the 4-position and a nitro group (-NO₂) at the 2-position on a phenyl ring. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C9H9N3O4

Molecular Weight

223.188

IUPAC Name

N-(4-formamido-2-nitrophenyl)acetamide

InChI

InChI=1S/C9H9N3O4/c1-6(14)11-8-3-2-7(10-5-13)4-9(8)12(15)16/h2-5H,1H3,(H,10,13)(H,11,14)

InChI Key

OSCDPMFTCHLFOY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)NC=O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

N-{4-(Formylamino)-2-nitrophenyl} shares structural motifs with nitroaromatic and aminophenol derivatives. Below is a detailed comparison with analogous compounds, focusing on structural features, physicochemical properties, and functional group reactivity.

Structural Analogues

2.1.1. 4-Amino-2-nitrophenol (CAS 119-34-6)
  • Structure: Amino (-NH₂) at 4-position, nitro (-NO₂) at 2-position, hydroxyl (-OH) at 1-position.
  • Key Differences: Replaces the formylamino group with a hydroxyl and amino group.
  • Properties: Lower molecular weight (154.12 g/mol) and melting point (125–127°C) compared to N-{4-(Formylamino)-2-nitrophenyl} due to reduced steric bulk and absence of the formyl moiety .
  • Reactivity: The amino group enhances nucleophilicity, while the hydroxyl group increases acidity (pKa ~8–9).
2.1.2. 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (CAS 247592-74-1)
  • Structure : Formyl group at 4-position, methoxy (-OCH₃) at 2-position, and acetamide (-NHCOCH₃) linked to a nitrophenyl group.
  • Key Differences : Additional methoxy and acetamide groups increase lipophilicity and steric hindrance.
  • Applications : Studied for drug design due to its amide and aldehyde functionalities, which enable crosslinking or conjugation reactions .
2.1.3. N-{3-[4-(Formylamino)butyl]phenyl}benzamide Derivatives
  • Structure: Formylamino group attached to a butyl chain, linked to a benzamide core.
  • Key Differences: Aliphatic chain introduces flexibility, altering solubility and bioavailability compared to the rigid aromatic structure of N-{4-(Formylamino)-2-nitrophenyl} .
  • Synthesis: Often prepared via 4-nitrophenyl formate-mediated formylation, similar to methods used for N-{4-(Formylamino)-2-nitrophenyl} derivatives .

Physicochemical and Functional Group Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reactivity Profile
N-{4-(Formylamino)-2-nitrophenyl} 182.14 Not reported Formylamino, Nitro Electrophilic substitution, H-bonding
4-Amino-2-nitrophenol 154.12 125–127 Amino, Nitro, Hydroxyl Nucleophilic aromatic substitution
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide 385.34 Discontinued Formyl, Methoxy, Acetamide, Nitro Conjugation, lipophilic interactions
N-{3-[4-(Formylamino)butyl]phenyl}benzamide ~350 (estimated) Not reported Formylamino, Benzamide Amide bond hydrolysis, alkylation

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